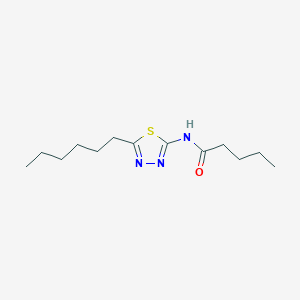
N-(5-hexyl-1,3,4-thiadiazol-2-yl)pentanamide
Descripción general
Descripción
N-(5-hexyl-1,3,4-thiadiazol-2-yl)pentanamide is a compound belonging to the class of thiadiazole derivatives. Thiadiazoles are five-membered heterocyclic compounds containing one sulfur and two nitrogen atoms. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-hexyl-1,3,4-thiadiazol-2-yl)pentanamide typically involves the reaction of appropriate hydrazonoyl halides with thiocyanates or thiosemicarbazides. For instance, the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with potassium thiocyanate in ethanol, in the presence of triethylamine, can yield the desired thiadiazole derivative . The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production methods for thiadiazole derivatives generally involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-(5-hexyl-1,3,4-thiadiazol-2-yl)pentanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms in the thiadiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazonoyl halides, thiocyanates, thiosemicarbazides, and various oxidizing and reducing agents. Reaction conditions typically involve solvents like ethanol or dimethyl sulfoxide (DMSO) and may require heating or refluxing.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols .
Aplicaciones Científicas De Investigación
N-(5-hexyl-1,3,4-thiadiazol-2-yl)pentanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Thiadiazole derivatives, including this compound, are investigated for their anticancer activities.
Mecanismo De Acción
The mechanism of action of N-(5-hexyl-1,3,4-thiadiazol-2-yl)pentanamide involves its interaction with various molecular targets. The thiadiazole ring can interact with enzymes and proteins, disrupting their normal function. This interaction can lead to the inhibition of microbial growth or the induction of apoptosis in cancer cells . The compound’s ability to cross cellular membranes enhances its efficacy in biological systems .
Comparación Con Compuestos Similares
Similar Compounds
N-(5-aryl-1,3,4-thiadiazol-2-yl)amides: These compounds also exhibit antimicrobial and anticancer properties but may differ in their specific activity and potency.
1,3,4-thiadiazole derivatives: These include a wide range of compounds with varying substituents, each with unique biological activities.
Uniqueness
N-(5-hexyl-1,3,4-thiadiazol-2-yl)pentanamide is unique due to its specific hexyl and pentanamide substituents, which can influence its lipophilicity and ability to interact with biological targets. This makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents .
Propiedades
IUPAC Name |
N-(5-hexyl-1,3,4-thiadiazol-2-yl)pentanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N3OS/c1-3-5-7-8-10-12-15-16-13(18-12)14-11(17)9-6-4-2/h3-10H2,1-2H3,(H,14,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXOZXGVKMKGPMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=NN=C(S1)NC(=O)CCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 3-(6-butan-2-yl-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)propanoate](/img/structure/B4639664.png)
![1-(4-chloro-3-{[(2,3-dimethylphenyl)amino]sulfonyl}benzoyl)-4-piperidinecarboxamide](/img/structure/B4639668.png)
![3-{[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methyl]amino}-2-methylbenzoic acid](/img/structure/B4639672.png)
![N-{2-[(2-methylbenzyl)sulfanyl]ethyl}-4-nitrobenzamide](/img/structure/B4639674.png)
![N-(3-chloro-4-fluorophenyl)-N'-[1-(4-methylbenzyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4639681.png)
![N-(2-bicyclo[2.2.1]heptanyl)propanamide](/img/structure/B4639688.png)
![N-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}-3,4-difluorobenzenesulfonamide](/img/structure/B4639693.png)
![N-{[8-methyl-2-(4-morpholinylcarbonyl)imidazo[1,2-a]pyridin-3-yl]methyl}-2-(3-pyridinyloxy)-1-propanamine](/img/structure/B4639709.png)

![2-(4-biphenylyl)-5-(4-methylphenyl)-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B4639722.png)
![2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-1-carbazol-9-yl-ethanone](/img/structure/B4639736.png)
![5-methyl-N-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)butyl]-1,2-oxazole-3-carboxamide](/img/structure/B4639740.png)
![ETHYL 5,5-DIMETHYL-2-{[(PROP-2-EN-1-YL)CARBAMOTHIOYL]AMINO}-4H,5H,7H-THIENO[2,3-C]PYRAN-3-CARBOXYLATE](/img/structure/B4639747.png)
![N-[4-chloro-1-(4-fluorobenzyl)-1H-pyrazol-3-yl]-N'-[2-(difluoromethoxy)-5-methylphenyl]thiourea](/img/structure/B4639750.png)
